Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
CAS No.: 142421-57-6
Cat. No.: VC21091740
Molecular Formula: C16H6ClF12P
Molecular Weight: 492.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142421-57-6 |
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Molecular Formula | C16H6ClF12P |
Molecular Weight | 492.62 g/mol |
IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane |
Standard InChI | InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H |
Standard InChI Key | DFZQEHBNAJGDCT-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is identified by the CAS registry number 142421-57-6. This organophosphorus compound has the molecular formula C₁₆H₆ClF₁₂P with a molecular weight of 492.63 g/mol . The compound is also known by several synonyms including:
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Chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine
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P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride
Structural Characteristics
The compound features a central phosphorus atom bonded to a chlorine atom and two phenyl rings, each substituted with two trifluoromethyl (CF₃) groups at the 3 and 5 positions. This structure can be represented using the SMILES notation:
FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F
The InChI representation is:
1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H
The presence of four trifluoromethyl groups creates a highly electron-deficient environment around the phosphorus atom, significantly influencing its chemical behavior and reactivity.
Physical and Chemical Properties
Physical Properties
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine exhibits the following physical properties:
The relatively low melting point means the compound can become liquid at or slightly above room temperature, an important consideration for handling and storage.
Chemical Properties
The compound demonstrates several notable chemical properties:
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Reactivity with water: The compound reacts with water, highlighting the reactivity of the P-Cl bond towards hydrolysis .
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Air and moisture sensitivity: Due to its reactivity, the compound should be stored and handled under inert atmosphere to prevent degradation .
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Electron-deficient character: The multiple trifluoromethyl groups create an electron-poor phosphorus center, which influences its coordination chemistry with metals and reactivity in organic transformations .
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P-Cl bond reactivity: The phosphorus-chlorine bond is susceptible to nucleophilic substitution reactions, making the compound valuable as a precursor in the synthesis of various phosphorus-containing derivatives .
The electron-withdrawing effect of the trifluoromethyl groups enhances the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles compared to less fluorinated analogs.
Applications in Catalysis
Cross-Coupling Reactions
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine serves as a crucial precursor for ligands used in various cross-coupling reactions. The search results indicate its suitability for numerous reaction types:
The electron-deficient nature of the phosphorus center, resulting from the multiple trifluoromethyl groups, makes derivatives of this compound particularly effective for these catalytic transformations.
Asymmetric Catalysis
One of the most significant applications of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is in the development of chiral ligands for asymmetric catalysis. These applications include:
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Rhodium-catalyzed asymmetric hydrogenation: The compound serves as a precursor for chiral phosphine-aminophosphine ligands used in enantioselective hydrogenation reactions .
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Palladium-catalyzed stereoselective allylation: Ligands derived from this compound facilitate stereoselective carbon-carbon bond formation in allylation reactions .
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Josiphos analog development: The compound contributes to the synthesis of Josiphos-type ligands, which are effective catalysts for asymmetric hydrogenation processes .
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Asymmetric hydrovinylation: Ligands derived from this compound enable enantioselective addition of ethylene to substituted vinylarenes .
Synthesis and Reactivity
Synthetic Approaches
While the search results don't provide detailed synthetic procedures, the synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of (3,5-bis(trifluoromethyl)phenyl)magnesium bromide (a Grignard reagent) with phosphorus trichloride (PCl₃) . This reaction proceeds through sequential substitution of chlorine atoms on the phosphorus, eventually leading to the desired product.
Reactivity Profile
The reactivity of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine centers primarily on the phosphorus-chlorine bond, which can undergo various transformations:
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Nucleophilic substitution: The P-Cl bond can be replaced by reaction with nucleophiles such as amines, alcohols, or thiols to form new P-N, P-O, or P-S bonds, respectively .
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Metal complexation: The phosphorus atom can coordinate to transition metals, forming phosphine-metal complexes that are valuable in catalysis .
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Formation of phosphine oxides: In the presence of oxidizing agents, the phosphorus center can be oxidized to form the corresponding phosphine oxide.
Due to its high reactivity, this compound serves as a versatile building block for the synthesis of more complex phosphorus-containing compounds, particularly those used as ligands in transition metal catalysis.
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